molecular formula C19H20F3N3O2 B2614952 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea CAS No. 1022390-88-0

1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Cat. No. B2614952
CAS RN: 1022390-88-0
M. Wt: 379.383
InChI Key: NLEDUENABSNGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent for B-cell malignancies is currently being investigated.

Scientific Research Applications

Design and Synthesis for Anti-CML Activity

A study by Li et al. (2019) reported on the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors. These compounds showed potent activity against human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity. Specifically, one compound demonstrated significant anti-CML activity through apoptosis induction and inhibition of the PI3K/Akt signaling pathway, suggesting urea derivatives as promising leads for CML treatment (Li et al., 2019).

Development of PI3 Kinase Inhibitors

Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, emphasizing the significance of structural modifications for achieving desired biological activity. This research highlights the importance of urea derivatives in the development of kinase inhibitors, offering insights into their potential for treating diseases by modulating kinase activity (Chen et al., 2010).

Urea-Based Anion Receptors

Amendola et al. (2006) explored the metal-controlled assembly and selectivity of a urea-based anion receptor, demonstrating the molecule's ability to form complexes with copper(I) and behave as an anion receptor. This work showcases the potential of urea derivatives in creating selective anion receptors for applications in supramolecular chemistry and sensing technologies (Amendola et al., 2006).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) described the synthesis of a water-soluble neurokinin-1 receptor antagonist with potential implications for treating emesis and depression. The study underscores the versatility of urea derivatives in developing orally active, soluble compounds for clinical administration (Harrison et al., 2001).

Anticancer and Enzyme Inhibition

Mustafa et al. (2014) investigated unsymmetrical 1,3-disubstituted ureas for their enzyme inhibition and anticancer properties, identifying compounds with significant activity against a prostate cancer cell line. This research contributes to understanding the therapeutic potential of urea derivatives in cancer treatment and their role as enzyme inhibitors (Mustafa et al., 2014).

properties

IUPAC Name

1-(2-methylphenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-4-2-3-5-15(13)23-18(26)24-16-12-14(19(20,21)22)6-7-17(16)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEDUENABSNGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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